

Spectroscopic Profile of Phenoxyacetonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Phenoxyacetonitrile**

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An in-depth guide to the spectral characteristics of **phenoxyacetonitrile**, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **phenoxyacetonitrile**, alongside detailed experimental protocols and a visualization of a key synthetic pathway.

Introduction

Phenoxyacetonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its chemical structure, featuring a phenoxy group attached to an acetonitrile moiety, imparts unique reactivity and biological properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide presents a consolidated repository of its spectral data, detailed methodologies for data acquisition, and a visual representation of its synthesis.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and mass spectrometry data for **phenoxyacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **Phenoxyacetonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.28	m	2H	Ar-H (meta)
7.03 - 6.98	m	1H	Ar-H (para)
6.95 - 6.92	m	2H	Ar-H (ortho)
4.75	s	2H	O-CH ₂

Table 2: ^{13}C NMR Spectroscopic Data for **Phenoxyacetonitrile**

Chemical Shift (δ) ppm	Assignment
157.0	Ar-C (ipso, attached to O)
129.7	Ar-C (meta)
122.0	Ar-C (para)
116.5	CN
115.0	Ar-C (ortho)
51.8	O-CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **phenoxyacetonitrile** is characterized by several key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for **Phenoxyacetonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060 - 3040	Medium	Aromatic C-H stretch
~2930	Weak	Aliphatic C-H stretch
~2250	Medium	C≡N (nitrile) stretch
~1600, ~1490	Strong	Aromatic C=C bending
~1240	Strong	Aryl-O-C stretch (asymmetric)
~1030	Strong	Aryl-O-C stretch (symmetric)
~750, ~690	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. The mass spectrum of **phenoxyacetonitrile** would show a molecular ion peak corresponding to its molecular weight (133.15 g/mol).[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data for **Phenoxyacetonitrile**

m/z	Relative Intensity (%)	Proposed Fragment
133	Moderate	[M] ⁺ (Molecular Ion)
94	High	[C ₆ H ₅ OH] ⁺ (Phenol)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)
65	Moderate	[C ₅ H ₅] ⁺
51	Moderate	[C ₄ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A solution of **phenoxyacetonitrile** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - ^1H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **phenoxyacetonitrile**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded and subsequently subtracted from the sample spectrum. Data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

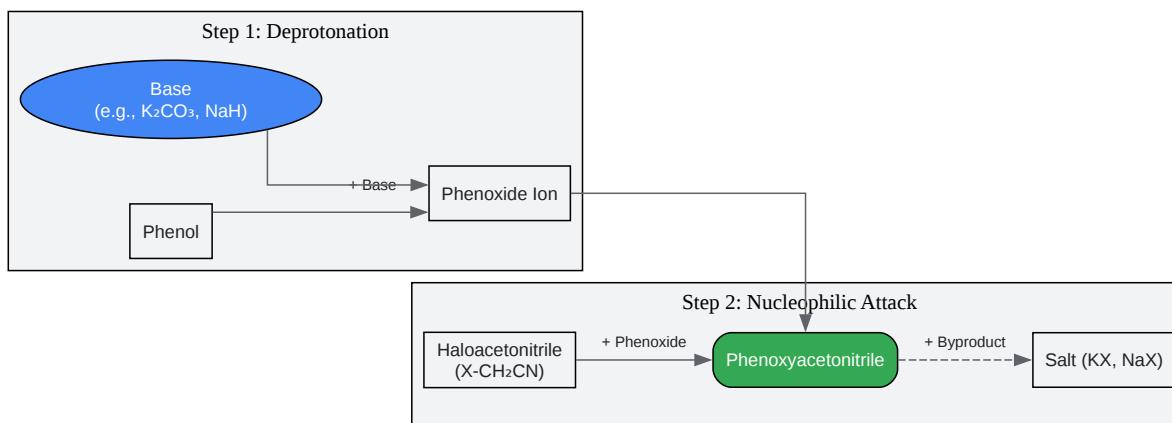
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **phenoxyacetonitrile** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Data Acquisition:
 - Gas Chromatography (GC): A small volume of the sample solution (e.g., 1 μL) is injected into the GC, which separates the components of the sample. A common setup utilizes a capillary column (e.g., DB-5) with helium as the carrier gas and a temperature program that ramps from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 250°C).

- Mass Spectrometry (MS): The separated components from the GC elute directly into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Synthesis Pathway Visualization

Phenoxyacetonitrile is commonly synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile to attack an haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).



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Williamson Ether Synthesis of **Phenoxyacetonitrile**

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the identification and characterization of **phenoxyacetonitrile**. The detailed NMR, IR, and MS data serve as a reliable reference for quality control and structural verification. The generalized experimental protocols offer a starting point for researchers to acquire high-quality

spectral data. Furthermore, the visualization of the Williamson ether synthesis provides a clear understanding of a primary route to this important chemical intermediate. This technical guide is intended to support the ongoing research and development efforts in fields where **phenoxyacetonitrile** plays a critical role.

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References

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